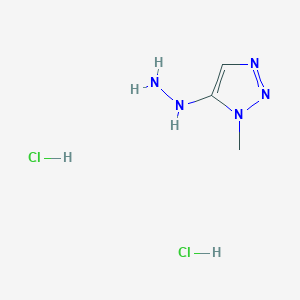

5-hydrazinyl-1-methyl-1H-1,2,3-triazole dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

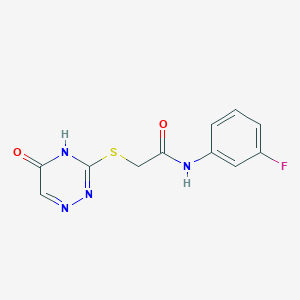

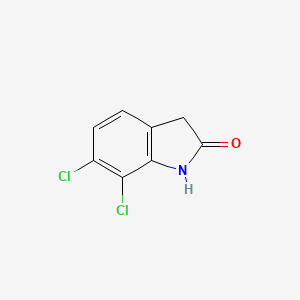

5-Hydrazinyl-1-methyl-1H-1,2,3-triazole dihydrochloride is a chemical compound with the CAS Number: 1820604-39-4 . It has a molecular weight of 186.04 and is typically stored at 4 degrees Celsius . It is usually available in powder form .

Synthesis Analysis

The synthesis of 1,2,3-triazoles, including 5-hydrazinyl-1-methyl-1H-1,2,3-triazole dihydrochloride, has been established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allows for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .Molecular Structure Analysis

The InChI code for 5-hydrazinyl-1-methyl-1H-1,2,3-triazole dihydrochloride is 1S/C3H7N5.2ClH/c1-8-3(6-4)2-5-7-8;;/h2,6H,4H2,1H3;2*1H . This indicates the presence of a methyl group (CH3) attached to the 1,2,3-triazole ring, and two hydrochloride (ClH) groups.Physical And Chemical Properties Analysis

5-Hydrazinyl-1-methyl-1H-1,2,3-triazole dihydrochloride is a powder with a molecular weight of 186.04 . and is typically stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

Specific Scientific Field

Medicinal chemistry and drug development.

Summary of Application

1,2,3-Triazole derivatives, including 5-hydrazinyl-1-methyl-1H-1,2,3-triazole dihydrochloride , serve as valuable bioisosteres in medicinal chemistry. They act as building blocks for more complex chemical compounds, including pharmaceutical drugs. For instance, tazobactam , a β-lactamase inhibitor used in combination with β-lactam antibiotics, contains a triazole moiety. Additionally, mubritinib , an investigational tyrosine kinase inhibitor, also incorporates a triazole scaffold .

Experimental Procedures

The synthesis of 5-hydrazinyl-1-methyl-1H-1,2,3-triazole dihydrochloride typically involves esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol. The resulting compound serves as a precursor for other nucleoside analogues, such as Ribavirin .

Results and Outcomes

The successful incorporation of triazole derivatives into drug molecules has led to improved pharmacological properties, enhanced bioavailability, and targeted interactions with biological macromolecules. These compounds exhibit promising activity against various diseases, including cancer, infectious diseases, and inflammation .

Materials Science and Click Chemistry

Specific Scientific Field

Materials science and click chemistry.

Summary of Application

The CuAAC reaction (copper-catalyzed 1,3-dipolar Huisgen cycloaddition) has revolutionized triazole synthesis. It allows for the regioselective formation of 1,2,3-triazoles using azides and alkynes. This reaction has found applications in diverse areas, including bioconjugation chemistry, dendrimer synthesis, peptidomimetics, and materials science. The triazole motif mimics amide bonds and contributes to the stability and functionality of materials .

Experimental Procedures

Researchers have developed robust protocols for continuous flow synthesis of 1,2,3-triazoles using heterogeneous catalysts. For example, copper-on-charcoal serves as an effective catalyst for the CuAAC reaction. Continuous flow conditions enable high yields and functional group tolerance. Small-chain alkyne donors, such as 2-ynoic acids , have also been employed in decarboxylation/cycloaddition cascades to bypass gaseous reagents and enhance productivity .

Results and Outcomes

The CuAAC reaction has facilitated the rapid synthesis of diverse triazole-based materials, including polymers, dendrimers, and drug candidates. Researchers have achieved high yields and regioselectivity, making this reaction a powerful tool in materials science and click chemistry .

Propiedades

IUPAC Name |

(3-methyltriazol-4-yl)hydrazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N5.2ClH/c1-8-3(6-4)2-5-7-8;;/h2,6H,4H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALIHJMEDQQBIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=N1)NN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9Cl2N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-hydrazinyl-1-methyl-1H-1,2,3-triazole dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Difluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-6-carboxylic acid](/img/structure/B2812904.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2812913.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2812919.png)

![2-[(Cyclopropylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxylic acid](/img/structure/B2812920.png)

![2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2812926.png)